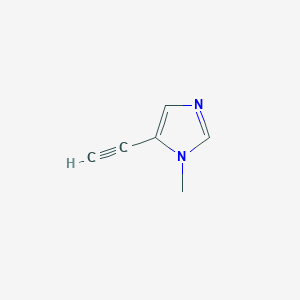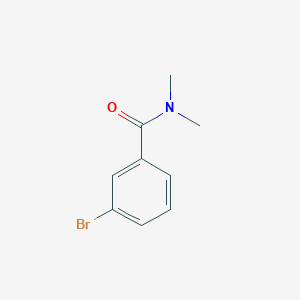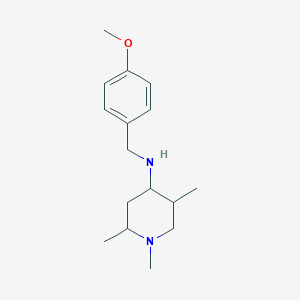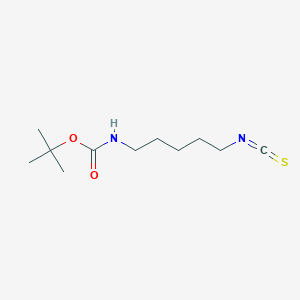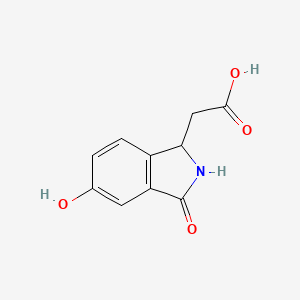
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, also known as 5-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-ylacetic acid, is a naturally occurring compound found in many plants. It is a member of the phenylacetate family, which is composed of compounds that are derived from the hydrolysis of phenylalanine. 5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid has been studied extensively in recent years due to its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Heterocyclic Compound Formation
- Isoindole derivatives, including compounds structurally similar to (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, have been explored in the synthesis of isoxazolylpyrrolones. These compounds were synthesized through a multi-component reaction involving α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes. The research highlights the potential of such compounds in creating a diverse range of heterocyclic compounds, which can have various applications in chemical and pharmaceutical industries (Sakhno et al., 2021).
Synthesis of Oxadiazolylbenzoic Acid Derivatives
- A novel method was developed for the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using 3-(hydroxyimino)isoindolin-1-one. This method exemplifies the use of isoindol derivatives in synthesizing complex molecules, highlighting their potential role in various chemical synthesis applications (Tkachuk et al., 2020).
Involvement in Three-Component Reactions
- The study of three-component reactions of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acids involving compounds similar to (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid led to the formation of regioisomeric esters with complex structures. This research showcases the versatility of isoindole derivatives in facilitating multi-component chemical reactions (Mukovoz et al., 2015).
Germination Inhibitory Properties
- A derivative structurally related to (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, namely (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, was isolated from Erigeron annuus flowers and identified as a germination inhibitory constituent. This finding suggests the potential role of such compounds in agricultural applications, particularly in managing weed germination and growth (Oh et al., 2002).
Application in Synthesizing Thiazolidin-4-ones
- Research on the design and synthesis of thiazolidin-4-ones based on derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, a compound with a structure similar to (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, demonstrated the potential of isoindole derivatives in synthesizing biologically active compounds (Čačić et al., 2009).
Utility in Nucleophilic Addition Reactions
- The study of nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, compounds related to isoindole acetic acids, shed light on the intricate chemical behaviors and potential applications of these compounds in synthetic organic chemistry (El-Samahy, 2005).
Synthesis of Aldose Reductase Inhibitors
- Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, closely related to (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, were synthesized and found to be potent aldose reductase inhibitors. These findings highlight the therapeutic potential of isoindole derivatives in the treatment of diabetic complications (Da Settimo et al., 2003).
Eigenschaften
IUPAC Name |
2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-5-1-2-6-7(3-5)10(15)11-8(6)4-9(13)14/h1-3,8,12H,4H2,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZTZLQLBZERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392616 |
Source


|
| Record name | (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid | |
CAS RN |
94512-05-7 |
Source


|
| Record name | (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)


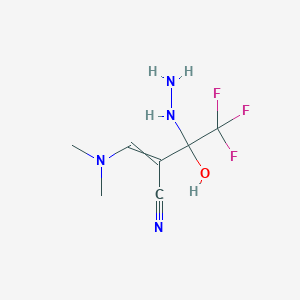

![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)

